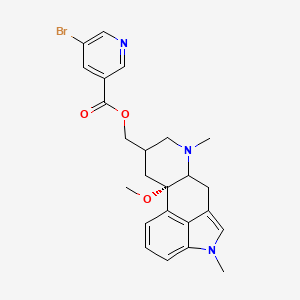

10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) involves several steps. The starting material is typically an ergoline derivative, which undergoes methylation and bromination reactions to introduce the methoxy and bromonicotinate groups, respectively . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) has several scientific research applications:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar compounds to 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) include other ergoline derivatives such as:

Ergotamine: Used to treat migraines.

Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.

Lysergic acid diethylamide (LSD): A well-known hallucinogen.

The uniqueness of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) lies in its specific combination of functional groups, which confer its vasodilatory and cognitive-enhancing properties .

Activité Biologique

10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) is a semi-synthetic derivative of ergot alkaloids, specifically nicergoline, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a methoxy group and a bromonicotinic acid residue, contributing to its pharmacological properties.

- Molecular Formula : C₁₈H₂₄N₂O₂

- Molecular Weight : 300.4 g/mol

- CAS Number : 27848-84-6

- EINECS Number : 248-694-6

Antioxidant Properties

Research indicates that 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol exhibits notable antioxidant activity . This activity is primarily linked to its ability to prevent glutathione (GSH) depletion and lipid peroxidation, making it a candidate for mitigating neuroleptic-induced side effects .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegeneration. Studies suggest that it can improve cognitive function and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Modulation of Multidrug Resistance (MDR)

In the context of cancer treatment, this compound has been evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. It has been shown to significantly enhance the accumulation of chemotherapeutic agents such as vinblastine in resistant cell lines, suggesting a potential role as an MDR modulator .

Study on Antioxidant Activity

A significant study demonstrated that 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol effectively inhibited lipid peroxidation in neuronal cells exposed to oxidative stress. The results indicated a marked increase in cell viability and a decrease in markers of oxidative damage when treated with the compound .

Research on MDR Reversal

In another study focusing on cancer cell lines resistant to vinblastine, the compound was shown to increase the drug's intracellular concentration by 1.05 to 1.7 times compared to controls. This effect was attributed to competitive inhibition of P-glycoprotein (P-gp), a key player in drug efflux mechanisms . The IC50 values for cytotoxicity were reported between 8.00 μM and 18.50 μM, indicating effective antiproliferative activity against resistant cancer cells .

Data Table: Biological Activities of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol

Propriétés

Formule moléculaire |

C24H26BrN3O3 |

|---|---|

Poids moléculaire |

484.4 g/mol |

Nom IUPAC |

[(10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21?,24-/m0/s1 |

Clé InChI |

YSEXMKHXIOCEJA-FYOBAMORSA-N |

SMILES isomérique |

CN1CC(C[C@]2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

SMILES canonique |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.